molecular formula C36H30N2O4 B11107476 2-{[(2-Nitrophenyl)amino](phenyl)methyl}-1,3,5-triphenylpentane-1,5-dione

2-{[(2-Nitrophenyl)amino](phenyl)methyl}-1,3,5-triphenylpentane-1,5-dione

Cat. No.: B11107476
M. Wt: 554.6 g/mol
InChI Key: QFFRUDKBZNZJIJ-UHFFFAOYSA-N
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Description

2-[(2-NITROANILINO)(PHENYL)METHYL]-1,3,5-TRIPHENYL-1,5-PENTANEDIONE is a complex organic compound that features a nitroaniline group, a phenyl group, and a triphenylpentanedione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-NITROANILINO)(PHENYL)METHYL]-1,3,5-TRIPHENYL-1,5-PENTANEDIONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-nitroaniline with benzaldehyde derivatives under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2-NITROANILINO)(PHENYL)METHYL]-1,3,5-TRIPHENYL-1,5-PENTANEDIONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form different derivatives, depending on the reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

2-[(2-NITROANILINO)(PHENYL)METHYL]-1,3,5-TRIPHENYL-1,5-PENTANEDIONE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(2-NITROANILINO)(PHENYL)METHYL]-1,3,5-TRIPHENYL-1,5-PENTANEDIONE involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenyl groups can also participate in interactions with proteins and other biomolecules, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-Nitroaniline: A simpler compound with a nitro group attached to an aniline ring, used as a precursor in the synthesis of more complex molecules.

    5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile:

Uniqueness

2-[(2-NITROANILINO)(PHENYL)METHYL]-1,3,5-TRIPHENYL-1,5-PENTANEDIONE is unique due to its complex structure, which allows for a wide range of chemical reactions and potential applications. Its combination of nitroaniline, phenyl, and triphenylpentanedione groups provides a versatile platform for the development of new materials and therapeutic agents.

Properties

Molecular Formula

C36H30N2O4

Molecular Weight

554.6 g/mol

IUPAC Name

2-[(2-nitroanilino)-phenylmethyl]-1,3,5-triphenylpentane-1,5-dione

InChI

InChI=1S/C36H30N2O4/c39-33(27-17-7-2-8-18-27)25-30(26-15-5-1-6-16-26)34(36(40)29-21-11-4-12-22-29)35(28-19-9-3-10-20-28)37-31-23-13-14-24-32(31)38(41)42/h1-24,30,34-35,37H,25H2

InChI Key

QFFRUDKBZNZJIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(C(C3=CC=CC=C3)NC4=CC=CC=C4[N+](=O)[O-])C(=O)C5=CC=CC=C5

Origin of Product

United States

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